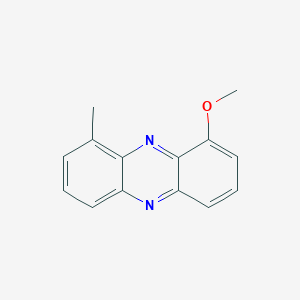
1-Methoxy-9-methylphenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-9-methylphenazine is a nitrogen-containing heterocyclic compound belonging to the phenazine family. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The molecular formula of this compound is C14H12N2O, and it has a molecular weight of 224.26 g/mol .
Méthodes De Préparation
The synthesis of phenazines, including 1-Methoxy-9-methylphenazine, can be achieved through various methods. Some common synthetic routes include:
Wohl–Aue Method: This involves the condensation of aromatic nitro compounds and aniline in the presence of a strong base.
Beirut Method: This method involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: This method uses diphenylamines and involves reductive cyclization.
Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This method involves palladium-catalyzed N-arylation.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
1-Methoxy-9-methylphenazine undergoes various chemical reactions, including:
Oxidation: Phenazines can undergo oxidation reactions, often resulting in the formation of phenazine N-oxides.
Reduction: Reduction reactions can convert phenazines to their corresponding reduced forms.
Substitution: Phenazines can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Methoxy-9-methylphenazine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Methoxy-9-methylphenazine involves its interaction with molecular targets and pathways within cells. Phenazines can act as electron shuttles, modifying cellular redox states and contributing to biofilm formation and architecture . In cancer cells, phenazines can inhibit topoisomerases, enzymes responsible for DNA topology changes during cell division, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
1-Methoxy-9-methylphenazine can be compared with other phenazine derivatives, such as:
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa, known for its antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its antifungal and antibacterial activities.
Clofazimine: An antituberculosis agent with a phenazine core structure.
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C14H12N2O |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
1-methoxy-9-methylphenazine |
InChI |
InChI=1S/C14H12N2O/c1-9-5-3-6-10-13(9)16-14-11(15-10)7-4-8-12(14)17-2/h3-8H,1-2H3 |
Clé InChI |
BZIGIHKYMLBWKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-[(3-methylphenyl)methyl]pyrazol-5-ol](/img/structure/B15109808.png)
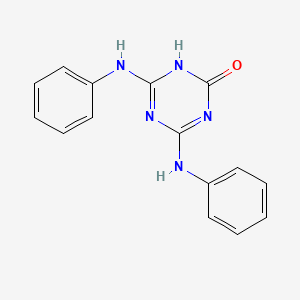
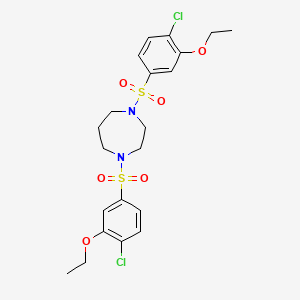
![3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide](/img/structure/B15109820.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15109828.png)
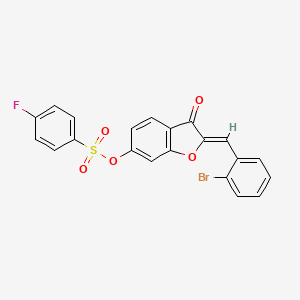
![(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-(acetylamino)benzenesulfonate](/img/structure/B15109847.png)
![N'-[(2-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide](/img/structure/B15109850.png)
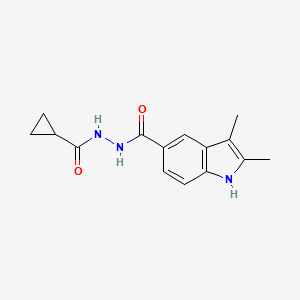
![N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide](/img/structure/B15109871.png)

![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B15109880.png)
![N,3-bis(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15109885.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15109888.png)
